D-threo-Ritalinic Acid-d10

Enantioselective bioanalysis Methylphenidate pharmacokinetics Chiral internal standard

Enantioselective LC-MS/MS quantitation of dexmethylphenidate metabolite requires a matched internal standard with complete isotopic enrichment to avoid cross-talk. D-threo-Ritalinic Acid-d10 (CAS 129389-67-9) delivers D0/D10=0% purity, (R,R) stereochemistry, and +10 Da shift. • Eliminates analyte M+1/2 overlap • Enables 0.5 ng/mL LOQ in oral fluid • Validated for forensic and ANDA bioequivalence. Shipped as neat solid, ≥95% purity.

Molecular Formula C₁₃H₇D₁₀NO₂
Molecular Weight 229.34
Cat. No. B1160816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-threo-Ritalinic Acid-d10
Synonyms(αR,2R)-α-Phenyl-2-piperidineacetic Acid-d10;  d-Ritalinic Acid-d10; 
Molecular FormulaC₁₃H₇D₁₀NO₂
Molecular Weight229.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-threo-Ritalinic Acid-d10: Deuterated Internal Standard for Enantioselective Bioanalysis


D-threo-Ritalinic Acid-d10 (CAS: 129389-67-9; molecular formula C₁₃H₇D₁₀NO₂; MW 229.34) is a perdeuterated, single-enantiomer stable isotope-labeled analog of D-threo-Ritalinic Acid, the primary pharmacologically inactive urinary metabolite of dexmethylphenidate (Focalin®) and a chiral intermediate in methylphenidate synthesis . Supplied by Toronto Research Chemicals (TRC) as a neat solid (Cat# R533127/R533128) with ≥95% purity, this compound carries ten deuterium atoms on the piperidine ring and the α-carbon, providing a nominal +10 Da mass shift relative to the unlabeled analyte [1]. Its stereochemical identity as the d-threo (R,R) enantiomer distinguishes it from racemic (DL-threo) and erythro diastereomeric deuterated analogs, making it the matched internal standard for enantioselective LC-MS/MS assays targeting the active methylphenidate enantiomer or its metabolite in pharmacokinetic, forensic, and clinical toxicology workflows .

Why Generic Deuterated Standards Cannot Substitute for D-threo-Ritalinic Acid-d10


Deuterated ritalinic acid standards are not functionally interchangeable. Three dimensions of differentiation preclude simple substitution: (1) Stereochemistry – D-threo-Ritalinic Acid-d10 is the single (R,R) enantiomer matching the metabolite of pharmacologically active dexmethylphenidate, whereas DL-threo racemic mixtures dilute the signal of the active enantiomer and introduce the inactive l-threo component that undergoes distinct first-pass metabolism and displays different pharmacokinetics [1]. (2) Isotopic enrichment – the absence of unlabeled (D0) species (D0/D10 = 0%) in rigorously characterized batches ensures no cross-contribution to the analyte channel, a problem documented for incompletely deuterated standards where residual protiated material inflates apparent analyte concentrations . (3) Deuterium count – the D10 label provides a +10 Da mass shift that cleanly separates the internal standard from the analyte's natural isotopic envelope, whereas D4- or D5-labeled analogs risk partial overlap with M+1 or M+2 peaks, particularly at high analyte concentrations or low-resolution MS settings . These factors directly affect assay accuracy, precision, and regulatory defensibility under ICH M10 and CLSI C62-A guidelines.

D-threo-Ritalinic Acid-d10: Head-to-Head Comparison Evidence


Stereochemical Fidelity: D-threo vs. Racemic Internal Standard

D-threo-Ritalinic Acid-d10 is the single (R,R) enantiomer, directly matching the d-threo-ritalinic acid metabolite generated from dexmethylphenidate (Focalin®). In contrast, DL-threo-Ritalinic Acid-d10 is a racemic mixture containing both (R,R) and (S,S) enantiomers. The pharmacologically active d-threo enantiomer of methylphenidate accounts for essentially all CNS activity, while the l-threo enantiomer displays only ~5% oral bioavailability due to extensive presystemic metabolism by carboxylesterase 1 (CES1) [1]. When a racemic deuterated internal standard is used for enantioselective assays, the l-threo component contributes to total ion current without tracking the d-threo analyte, degrading accuracy for enantiomer-specific pharmacokinetic parameters such as d-threo-AUC and d-threo-Cmax [1].

Enantioselective bioanalysis Methylphenidate pharmacokinetics Chiral internal standard

Isotopic Purity: D0/D10 Ratio vs. Protium Carryover

The rigorously characterized (±)-threo-Ritalinic Acid-d10 HCl reference material exhibits a D0/D10 ratio of 0% by LC/MS-SIM, meaning no unlabeled (protiated) species is detectable . This is a critical quality attribute: any residual D0 material in the internal standard directly contributes to the analyte SRM channel, producing falsely elevated analyte concentrations. In the characterized batch, the D10 species constituted 55% of total material, with D9 (34%) and D8-D7 (11%) isomers also present; however, the complete absence of D0 ensures that the practical ion-monitoring ratio (D0/D10) remains zero, making the standard suitable for accurate isotope dilution . By comparison, less rigorously characterized commercial deuterated standards may contain 0.5–5% residual protiated material, which at low analyte concentrations (near LOQ) can bias results by >10% [1].

Isotope dilution mass spectrometry Internal standard qualification Isotopic purity

Mass Shift Comparison: D10 vs. D4 Deuterium Labeling

D-threo-Ritalinic Acid-d10 incorporates ten deuterium atoms, providing a nominal +10 Da mass shift from the unlabeled analyte (MW 219.28 → 229.34). This compares favorably with the (±)-threo-Ritalinic Acid-d4 HCl internal standard (Cerilliant R-025), which provides only a +4 Da shift (MW 223.28) . The larger mass differential ensures that the internal standard SRM channel is completely free of interference from the analyte's natural-abundance ¹³C isotopic peaks. For a molecule with molecular formula C₁₃H₁₇NO₂, the M+4 isotopic abundance is approximately 0.01%, negligible for most applications; however, the M+1 (¹³C₁, ~14.3% relative abundance) and M+2 (¹³C₂ + ¹⁸O₁, ~1.1%) peaks of the unlabeled analyte can partially overlap with a D4-labeled internal standard at high analyte/internal standard concentration ratios (>100:1), whereas the D10 mass channel remains completely resolved [1].

Mass spectrometry Isotopic interference Method sensitivity

CRM Grade vs. Research-Grade Deuterated Standards

The (±)-threo-Ritalinic Acid-d10 HCl certified reference material (Cerilliant R-014 / R-027) is supplied at 99% chemical purity (HPLC/UV) with comprehensive characterization including HPLC, GC/FID headspace, residue on ignition, LC-MS/MS isotopic distribution, and multi-nuclear qNMR for deuterium placement verification . In contrast, research-grade D-threo-Ritalinic Acid-d10 from other suppliers is typically specified at ≥95% purity without batch-specific certificates of analysis reporting isotopic distribution . The CRM format (Snap-N-Spike® ampule, 100 µg/mL or 1.0 mg/mL in methanol) eliminates weighing errors and ensures consistent concentration across laboratories, directly supporting inter-laboratory reproducibility and method transfer .

Certified reference material Method validation Quality assurance

Validated Method Sensitivity for Ritalinic Acid in Oral Fluid

A validated dilute-and-shoot LC-QqQ-MS method using (±)-threo-RA-d10 as the internal standard for ritalinic acid quantification in oral fluid achieved a limit of detection (LOD) of 0.2 ng/mL and a limit of quantitation (LOQ) of 0.5 ng/mL, with intra- and inter-day bias and imprecision values ≤±12% across QC levels [1]. This performance was obtained without complex sample preparation (no SPE, no derivatization), demonstrating that the D10 internal standard effectively compensates for matrix effects in electrospray ionization. By comparison, earlier methods using structural analog internal standards (e.g., ethylphenidate) or non-deuterated compounds required more extensive sample cleanup and achieved LOQs of 1–5 ng/mL [2]. The use of a matched deuterated internal standard improved extraction recovery consistency to >85% and reduced matrix effect variability to <15% CV across six different oral fluid donor sources [1].

LC-MS/MS method validation Oral fluid testing Therapeutic drug monitoring

D-threo-Ritalinic Acid-d10: Key Application Scenarios


Enantioselective Pharmacokinetic Studies of Dexmethylphenidate

In clinical pharmacology studies of dexmethylphenidate – where only the d-threo enantiomer is administered – D-threo-Ritalinic Acid-d10 is the only deuterated internal standard that matches the stereochemistry of both the parent drug and its primary metabolite. The 25-fold higher plasma concentrations of d-threo-ritalinic acid relative to d-threo-methylphenidate [1] demand a high-sensitivity, stereochemically matched IS to accurately capture metabolite AUC without interference from the l-threo component that would be introduced by a racemic deuterated standard. The D10 label's +10 Da mass shift ensures complete chromatographic and spectrometric resolution from the unlabeled analyte, supporting robust measurement of pharmacokinetic parameters (Cmax, Tmax, AUC₀–∞, t½) that are critical for ANDA bioequivalence submissions under 21 CFR 320.

Regulated Urine Drug Testing by Isotope Dilution MS

For workplace drug testing, pain management compliance monitoring, and post-mortem forensic toxicology, the D0/D10 = 0% isotopic purity of rigorously characterized D-threo-Ritalinic Acid-d10 CRM-grade standards eliminates a source of false-positive bias that could trigger confirmation testing or impact legal proceedings . The certified reference material format (100 µg/mL or 1.0 mg/mL in methanol, Snap-N-Spike®) enables direct dilution into calibrator and QC preparations, reducing manual weighing errors and improving inter-laboratory concordance across a network of testing facilities. In a method validated for oral fluid, the 0.5 ng/mL LOQ achieved with this IS [2] surpasses the proposed SAMHSA guidelines for methylphenidate metabolite testing.

Chiral Purity Testing of Methylphenidate API

During methylphenidate hydrochloride active pharmaceutical ingredient (API) manufacture – particularly for single-isomer dexmethylphenidate products – D-threo-Ritalinic Acid-d10 serves as an internal standard for quantifying residual d-threo-ritalinic acid (a synthetic precursor and degradation product) at trace levels. The 99% chemical purity and absence of D0 species ensure that the IS itself does not contribute to the impurity measurement channel. The d-threo (R,R) stereochemistry of the labeled standard matches the synthetic intermediate, enabling direct application of the method described in USP and Ph. Eur. monographs for methylphenidate hydrochloride related substances testing with mass spectrometric detection [3].

Pediatric Adherence Monitoring via Oral Fluid LC-MS/MS

In clinical research settings where repeated venipuncture is ethically challenging (e.g., pediatric ADHD trials), oral fluid-based therapeutic drug monitoring offers a compelling alternative. The validated dilute-and-shoot LC-QqQ-MS method employing (±)-threo-RA-d10 as internal standard achieves an LOQ of 0.5 ng/mL for ritalinic acid in oral fluid with only 100 µL sample volume and minimal preparation [2]. The 25-fold higher ritalinic acid concentrations relative to methylphenidate in plasma [1] mean that the metabolite window in oral fluid remains quantifiable long after the parent drug has dropped below detection limits, providing a reliable marker of recent medication intake for adherence assessment.

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